molecular formula C22H17FN2OS2 B2848813 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide CAS No. 330201-49-5

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide

Cat. No. B2848813
CAS RN: 330201-49-5
M. Wt: 408.51
InChI Key: MXQFOCROHKAXPR-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound and is a part of many synthetic and natural products . It’s often used as a core structure in drug discovery due to its wide range of biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .


Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their potential as optical materials and for their biological activity . They can undergo a variety of chemical reactions, but the specifics would depend on the exact structure of the derivative.


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. For example, some benzothiazole derivatives are yellow crystalline powders with varying solubilities.

Scientific Research Applications

Antibacterial Agents

Compounds with the 1,3-benzothiazol-2-yl structure have been synthesized as potential antibacterial agents . They have shown profound antimicrobial activity, particularly against a representative panel of Gram-positive and Gram-negative bacteria .

Anti-tubercular Compounds

Recent synthetic developments of benzothiazole-based anti-tubercular compounds have shown promising results . The newly synthesized benzothiazole derivatives have demonstrated better inhibition potency against M. tuberculosis compared to standard reference drugs .

Antiviral Agents

Benzothiazole derivatives have been found to be useful in the development of antiviral agents . They have shown efficacy against various viruses including dengue, flavivirus, hepatitis C virus, respiratory syncytial, influenza (Flu-V), and herpes simplex viruses .

Anticancer Agents

Compounds with the benzothiazole structure have been used in the development of anticancer agents . They have shown promising results against HepG2 liver cancer cells and Ehrlich-Lettre ascites carcinoma cells .

Anti-inflammatory Agents

Benzothiazole derivatives have been used as anti-inflammatory agents . They have shown significant anti-inflammatory activity, which makes them potential candidates for the development of new anti-inflammatory drugs .

Antihypertensive Agents

Compounds with the benzothiazole structure have been used in the development of antihypertensive agents . One such example is bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension .

Safety and Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its exact structure. Users should always refer to the Material Safety Data Sheet (MSDS) for the specific compound .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS2/c23-14-7-5-6-13(12-14)20(26)25-22-19(15-8-1-3-10-17(15)27-22)21-24-16-9-2-4-11-18(16)28-21/h2,4-7,9,11-12H,1,3,8,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQFOCROHKAXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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